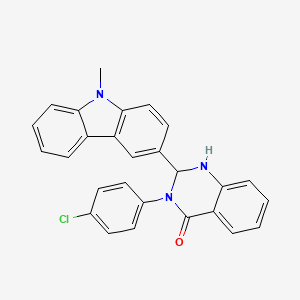![molecular formula C15H13ClN2OS B11628194 2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B11628194.png)
2-{[2-(2-chlorophenoxy)ethyl]sulfanyl}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(2-clorofenoxi)etil]sulfánil}-1H-bencimidazol es un compuesto químico que pertenece a la clase de los benzimidazoles. Los benzimidazoles son conocidos por sus diversas actividades biológicas y se utilizan comúnmente en la química medicinal. Este compuesto presenta un núcleo de benzimidazol con un sustituyente 2-(2-clorofenoxi)etilsulfánil, que le confiere propiedades químicas y biológicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de 2-{[2-(2-clorofenoxi)etil]sulfánil}-1H-bencimidazol generalmente implica los siguientes pasos:
Formación del núcleo de benzimidazol: Esto se puede lograr condensando o-fenilendiamina con un ácido carboxílico adecuado o su derivado en condiciones ácidas.
Introducción del grupo 2-(2-clorofenoxi)etilsulfánil: Este paso implica la reacción del núcleo de benzimidazol con cloruro de 2-(2-clorofenoxi)etilsulfánil en presencia de una base como trietilamina.
Métodos de producción industrial: Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto puede incluir el uso de reactores de flujo continuo y técnicas de purificación avanzadas.
Tipos de reacciones:
Oxidación: El átomo de azufre en el grupo 2-(2-clorofenoxi)etilsulfánil puede sufrir oxidación para formar sulfóxidos o sulfonas.
Reducción: El grupo nitro, si está presente, puede reducirse a una amina.
Sustitución: El átomo de cloro en el grupo 2-(2-clorofenoxi)etil puede sustituirse con otros nucleófilos.
Reactivos y condiciones comunes:
Oxidación: Se pueden utilizar reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico (m-CPBA).
Reducción: Hidrogenación catalítica o el uso de agentes reductores como cloruro de estaño(II).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas.
Productos principales:
Oxidación: Formación de sulfóxidos o sulfonas.
Reducción: Formación de aminas.
Sustitución: Formación de derivados sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
2-{[2-(2-clorofenoxi)etil]sulfánil}-1H-bencimidazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso como agente terapéutico debido a su capacidad para interactuar con objetivos biológicos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como catalizador en diversas reacciones químicas.
Mecanismo De Acción
El mecanismo de acción de 2-{[2-(2-clorofenoxi)etil]sulfánil}-1H-bencimidazol implica su interacción con objetivos moleculares específicos. El núcleo de benzimidazol puede unirse a enzimas o receptores, modulando su actividad. El grupo 2-(2-clorofenoxi)etilsulfánil puede mejorar la capacidad del compuesto para penetrar las membranas celulares y llegar a los objetivos intracelulares. Las vías exactas involucradas dependen del contexto biológico específico en el que se utiliza el compuesto.
Compuestos similares:
- 2-{[2-(2-clorofenoxi)etil]sulfánil}-1H-bencimidazol
- Derivados de 2-{[2-(2-clorofenoxi)etil]sulfánil}-1H-bencimidazol
- Otros derivados de benzimidazol con diferentes sustituyentes
Comparación: En comparación con otros derivados de benzimidazol, 2-{[2-(2-clorofenoxi)etil]sulfánil}-1H-bencimidazol es único debido a la presencia del grupo 2-(2-clorofenoxi)etilsulfánil. Este grupo imparte propiedades químicas distintas, como una mayor lipofilia y potencial para interacciones biológicas específicas. La estructura única del compuesto puede resultar en diferentes actividades biológicas y aplicaciones en comparación con otros derivados de benzimidazol.
Comparación Con Compuestos Similares
- 2-{[2-(3-methylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
- 2-{[2-(3-chlorophenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole
Comparison:
- Structural Differences: The position and type of substituents on the phenoxy group can significantly affect the compound’s properties.
- Biological Activity: Different substituents may lead to variations in biological activity, such as antimicrobial or anticancer effects.
- Chemical Reactivity: The presence of different functional groups can influence the compound’s reactivity in chemical reactions.
Propiedades
Fórmula molecular |
C15H13ClN2OS |
|---|---|
Peso molecular |
304.8 g/mol |
Nombre IUPAC |
2-[2-(2-chlorophenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-5-1-4-8-14(11)19-9-10-20-15-17-12-6-2-3-7-13(12)18-15/h1-8H,9-10H2,(H,17,18) |
Clave InChI |
BENKXFRXSWPBMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)SCCOC3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-3-[3-(4-methoxyphenoxy)propyl]quinazolin-4(3H)-one](/img/structure/B11628115.png)
![Ethyl 7,8-dichloro-4-[(2-methylcyclohexyl)amino]quinoline-3-carboxylate](/img/structure/B11628131.png)

![10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(4-nitrophenyl)methanone](/img/structure/B11628152.png)
![3-((5Z)-5-{1-[2-(3-Bromoanilino)-2-oxoethyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid](/img/structure/B11628159.png)
![methyl (2Z)-(3-oxo-5,6-dihydroimidazo[2,1-b][1,3]thiazol-2(3H)-ylidene)ethanoate](/img/structure/B11628161.png)

![8-methyl-2,3,3a,4,5,6-hexahydro-1H-pyrimido[5,6,1-jk]carbazole](/img/structure/B11628168.png)

![4-chloro-N-[(2Z)-3-(2-methoxyethyl)-4-phenyl-2-(phenylimino)-2,3-dihydro-1,3-thiazol-5-yl]benzamide](/img/structure/B11628186.png)
![1-(3,4-Dichlorophenyl)-3-[(Z)-[(4,6-dimethylpyrimidin-2-YL)amino][(3-nitrophenyl)amino]methylidene]urea](/img/structure/B11628191.png)
![6-({2-[(5-Chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11628198.png)
![2-(2-bromo-4,6-dimethylphenoxy)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11628200.png)
![3-(2,6-dichlorophenyl)-5-methyl-N-[4-(morpholin-4-ylsulfonyl)phenyl]isoxazole-4-carboxamide](/img/structure/B11628203.png)
